6-Bromo-1H-benzo[d]imidazole hydrochloride

Solubility Formulation Aqueous Synthesis

6-Bromo-1H-benzo[d]imidazole hydrochloride (CAS 1215206-73-7) is a halogenated benzimidazole derivative supplied as a hydrochloride salt. It serves as a critical synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents, where the 6-bromo substituent acts as a versatile handle for cross-coupling reactions and the benzimidazole core provides a privileged scaffold for target binding.

Molecular Formula C7H6BrClN2
Molecular Weight 233.493
CAS No. 1215206-73-7
Cat. No. B578453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-benzo[d]imidazole hydrochloride
CAS1215206-73-7
Molecular FormulaC7H6BrClN2
Molecular Weight233.493
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=N2.Cl
InChIInChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
InChIKeyXOFYSWUSRKXLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-benzo[d]imidazole Hydrochloride: A Foundational Benzimidazole Building Block for Aqueous-Phase Synthesis


6-Bromo-1H-benzo[d]imidazole hydrochloride (CAS 1215206-73-7) is a halogenated benzimidazole derivative supplied as a hydrochloride salt [1]. It serves as a critical synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents, where the 6-bromo substituent acts as a versatile handle for cross-coupling reactions and the benzimidazole core provides a privileged scaffold for target binding [2]. Its primary differentiation from the corresponding free base lies in its salt form, which fundamentally alters its physicochemical properties and, consequently, its suitability for specific experimental protocols.

Why Substituting 6-Bromo-1H-benzo[d]imidazole Hydrochloride with its Free Base or Other Analogs Can Compromise Aqueous-Phase Research


Interchanging benzimidazole building blocks without considering their physical form can lead to experimental failure. The hydrochloride salt of 6-bromo-1H-benzo[d]imidazole is not a simple 'more soluble' version of its free base; the salt formation directly influences its bioavailability, handling, and reactivity in aqueous or mixed-solvent systems [1]. The free base is known to be poorly water-soluble , which can cause precipitation, inconsistent reaction kinetics, and low yields in aqueous-phase syntheses or biological assays. Similarly, using other 6-halo-substituted analogs, such as the 6-chloro derivative, changes the halogen's electronic properties and leaving-group potential, which is not a direct substitution. Therefore, selection must be based on the specific requirements of the experimental protocol, not just the core benzimidazole scaffold.

Quantitative Evidence Guide: Key Differentiators for 6-Bromo-1H-benzo[d]imidazole Hydrochloride Selection


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The fundamental difference between 6-Bromo-1H-benzo[d]imidazole hydrochloride and its free base is aqueous solubility. The free base form (CAS 4887-88-1) is characterized as 'poorly soluble' in water, limiting its application . In contrast, the hydrochloride salt is 'highly soluble in water and polar solvents,' a property that enhances its absorption and bioavailability for therapeutic research and facilitates its use in aqueous-phase chemical reactions [1]. This salt form prevents precipitation issues commonly encountered with the free base in biological assay media.

Solubility Formulation Aqueous Synthesis

Purity Level: Commercial Offerings for Reproducible Research

Reproducibility in research is directly linked to compound purity. Commercially, the hydrochloride salt is available at a minimum purity specification of 95% from suppliers like AKSci , and at a higher grade of 97% from vendors such as Biomart . A key comparator within the same chemical class is the free base, which is also commercially available at 97% purity . This parity in available purity grade means the procurement decision can be based on the physical form (salt vs. free base) rather than a significant purity difference, provided the researcher sources from a reputable vendor.

Purity Procurement Quality Control

Storage Stability: Cold Storage Requirement for the Salt Form

The hydrochloride salt requires specific storage conditions to maintain its integrity. A recommended storage temperature of -20°C is specified for 6-Bromo-1H-benzo[d]imidazole hydrochloride, with advice to centrifuge the vial before opening to ensure maximum product recovery . In contrast, the more stable free base form is typically recommended for storage at ambient room temperature in a dry, sealed environment . This distinction is a direct consequence of the salt's higher energy state and potential hygroscopicity, which mandates a more stringent cold-chain protocol.

Stability Storage Handling

Optimal Application Scenarios for 6-Bromo-1H-benzo[d]imidazole Hydrochloride Based on Comparative Evidence


Aqueous-Phase Medicinal Chemistry and Late-Stage Functionalization

Based on the demonstrated high aqueous solubility of the hydrochloride salt [1], this compound is the preferred starting material for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) conducted in water or mixed aqueous-organic solvent systems. Using the free base in such contexts would risk poor conversion and yield due to its poor water solubility .

Preparation of Biological Assay-Ready Stock Solutions

For in vitro pharmacological screening, compounds must be dissolved in assay-compatible buffers. The hydrochloride salt's high water solubility [1] ensures it can be formulated into assay-ready stock solutions at desired concentrations without the use of high percentages of organic co-solvents like DMSO, which can interfere with biological targets. This is a direct advantage over the poorly water-soluble free base .

Pharmacokinetic and In Vivo Studies in Rodent Models

The improved aqueous solubility of the hydrochloride salt [1] can translate to better oral absorption and bioavailability for in vivo pharmacokinetic profiling, compared to the free base. This property makes it a more suitable candidate for early-stage animal studies where aqueous-based formulations for oral gavage or intravenous injection are required, circumventing the bioavailability challenges posed by the insoluble free base .

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